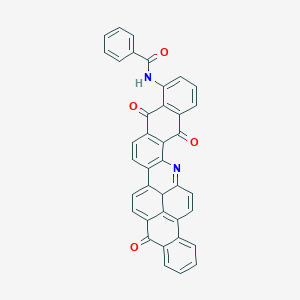

N-(5,10,15,16-Tetrahydro-5,10,15-trioxoanthra2,1,9-mnanaphth2,3-Hacridin-11-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

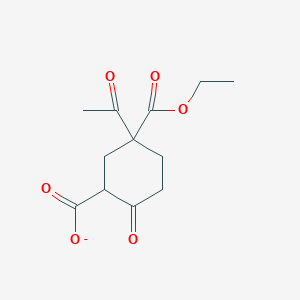

Indanthren Olive GB is a multifunctional dye widely used in various scientific and industrial applications. It is known for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . The compound has a molecular formula of C₃₈H₂₀N₂O₄ and a molecular weight of 568.58 g/mol .

Preparation Methods

The synthesis of Indanthren Olive GB involves several steps, including the condensation of anthraquinone derivatives. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the formation of the dye. Industrial production methods often involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Indanthren Olive GB undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct properties and applications.

Reduction: Reduction reactions can modify the dye’s color and fluorescence properties.

Substitution: The dye can undergo substitution reactions where functional groups are replaced with others, altering its chemical and physical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Indanthren Olive GB has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.

Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.

Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.

Industry: Employed in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells

Mechanism of Action

The mechanism of action of Indanthren Olive GB involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding allows researchers to visualize and track these molecules using fluorescence microscopy. The pathways involved in its action include the excitation of the dye by light, leading to the emission of fluorescence, which can be detected and analyzed .

Comparison with Similar Compounds

Indanthren Olive GB is unique due to its multifunctional properties and wide range of applications. Similar compounds include other fluorescent dyes such as:

Fluorescein: Known for its bright green fluorescence and used in various biological and chemical applications.

Rhodamine: Exhibits strong fluorescence and is commonly used in microscopy and flow cytometry.

Cy3 and Cy5: Cyanine dyes used in molecular biology for labeling nucleic acids and proteins

Indanthren Olive GB stands out due to its versatility and effectiveness in both traditional and emerging fields.

Properties

Molecular Formula |

C38H20N2O4 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

N-(6,13,27-trioxo-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7(12),8,10,16,18,20(32),21,23,25,28-tetradecaen-8-yl)benzamide |

InChI |

InChI=1S/C38H20N2O4/c41-35-24-10-5-4-9-20(24)21-17-18-29-31-22(13-15-26(35)30(21)31)23-14-16-27-33(34(23)39-29)37(43)25-11-6-12-28(32(25)36(27)42)40-38(44)19-7-2-1-3-8-19/h1-18,31H,(H,40,44) |

InChI Key |

ZIFXFBPAPRSOSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=CC=C7C8=C(C=CC(=N5)C68)C9=CC=CC=C9C7=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)

![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)

![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)

![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)

![2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B14802850.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea](/img/structure/B14802851.png)

![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)

![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)